molecular formula C7H2Cl4F3N B6328858 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline CAS No. 24279-40-1

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline

Cat. No. B6328858
CAS RN: 24279-40-1
M. Wt: 298.9 g/mol
InChI Key: MYHWVCWYUKYXRO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline (TC4TFA) is an organic compound that is used in a variety of scientific applications. It is a highly versatile compound due to its unique properties, which makes it a useful tool for a variety of research projects.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline has a variety of scientific applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, this compound is used in the synthesis of fluorescent dyes, and as a fluorescent probe for biological molecules.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline is not fully understood. However, it is believed to interact with biological molecules, such as proteins, by forming covalent bonds. This interaction can alter the structure and activity of the molecule, and can lead to a variety of biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can interact with proteins and other biological molecules, and can alter their structure and activity. Additionally, it has been shown to have antifungal and antibacterial properties, and may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. Additionally, it has a low toxicity and is not flammable. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future applications of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline are numerous and varied. It could be used in the development of new drugs or pesticides, or as a fluorescent probe for biological molecules. Additionally, it could be used in the synthesis of new materials or as a catalyst in polymerization reactions. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications.

Synthesis Methods

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline is relatively straightforward and can be achieved through a series of reactions. The first step involves the reaction of aniline with trichloroacetic acid and trifluoroacetic anhydride to form this compound hydrochloride (this compound-HCl). This reaction is carried out in a solvent such as dichloromethane at room temperature. The second step involves the conversion of this compound-HCl to this compound by reaction with sodium hydroxide in a solvent such as dimethylformamide.

properties

IUPAC Name

2,3,5,6-tetrachloro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4F3N/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHWVCWYUKYXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227167
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24279-40-1
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24279-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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